molecular formula C7H16N2O B1283371 N-Methyl-2-morpholinoethanamine CAS No. 41239-40-1

N-Methyl-2-morpholinoethanamine

Cat. No.: B1283371
CAS No.: 41239-40-1
M. Wt: 144.21 g/mol
InChI Key: WWXPJKGWWPWBTB-UHFFFAOYSA-N
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Description

N-Methyl-2-morpholinoethanamine is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • N-Methyl-2-morpholinoethanamine can be prepared efficiently through a synthetic route involving morpholine as the starting material. Key steps include Michael addition, hydrazinolysis, and Curtius rearrangements, with a total yield of 81.8% reported in a convenient process (Yao et al., 2010).

Antimicrobial Agents

  • This compound has been used in the design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety, which demonstrated significant antimicrobial activities (Sahin et al., 2012).

Catalytic Applications

  • Novel N-methyl morpholine based ionic liquids with 1,2-propanediol group have been synthesized and used as catalysts for Knoevenagel condensation, showing efficiency in various reactions (Xu et al., 2017).

Chemosensor Development

  • 2-((2-morpholinoethylimino)methyl)-4-bromophenol, synthesized by condensation between 5-bromo-2-hydroxybenzaldehyde and this compound, has been used as a dual chemosensor for detecting Zn2+ and H2AsO4– ions (Maity et al., 2021).

Phospholipid Metabolism in Tumor Cells

  • In a study on melanoma tumors, this compound was implicated as part of the changed phospholipid metabolism phenotype in response to the antineoplastic drug cystemustine (Morvan et al., 2002).

Anti-Oxidant Activity

  • α-Aminophosphonates synthesized using this compound showed significant antioxidant activity, indicating potential therapeutic applications (Reddy et al., 2016).

Safety and Hazards

The safety data sheet for N-Methyl-2-morpholinoethanamine recommends washing face, hands, and any exposed skin thoroughly after handling . It also advises not to eat, drink, or smoke when using this product . Protective gloves, clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .

Future Directions

The synthesis of 2-morpholinoethanamine, a key intermediate of N-Methyl-2-morpholinoethanamine, has been improved to overcome the problems of conventional methods . The new method is simple, practical, and considers factors such as cost, practicability, waste disposal, and simplicity of purification . This suggests that future research may continue to focus on improving the synthesis process of such compounds.

Biochemical Analysis

Biochemical Properties

N-Methyl-2-morpholinoethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the inhibition of monoamine oxidase A, an enzyme responsible for the breakdown of monoamines such as serotonin and norepinephrine . This interaction is crucial for its application in treating depressive illnesses. Additionally, this compound has been shown to interact with other biomolecules, contributing to its anti-inflammatory and anticancer properties .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it modulates the activity of certain signaling pathways involved in inflammation and cancer progression . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular behavior and function. Its impact on cellular metabolism includes the regulation of energy production and utilization, which is essential for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to monoamine oxidase A results in the inhibition of this enzyme, thereby increasing the levels of monoamines in the brain . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions contribute to its therapeutic effects in various diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation are influenced by various factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have also indicated that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and inhibiting cancer cell growth . At high doses, this compound can exhibit toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The metabolic pathways of this compound also influence its effects on metabolic flux and metabolite levels, contributing to its overall pharmacological profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by organic cation transporters, facilitating its entry into target cells . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Its subcellular localization is essential for understanding its mechanism of action and therapeutic potential .

Properties

IUPAC Name

N-methyl-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-8-2-3-9-4-6-10-7-5-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXPJKGWWPWBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566416
Record name N-Methyl-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41239-40-1
Record name N-Methyl-2-(morpholin-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[2-(morpholin-4-yl)ethyl]amine
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Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of LiAlH4 (7.72 g, 208.65 mmol, 3.00 equiv) in tetrahydrofuran (60 mL). This was followed by the addition of a solution of tert-butyl 2-morpholinoethylcarbamate (16 g, 62.61 mmol, 1.00 equiv, 90%) in tetrahydrofuran (40 mL) dropwise with stirring at 0-5° C. The resulting solution was stirred for 2 h at 70° C. in a oil bath. The reaction was then quenched by the addition of 7.7 mL of water, 7.7 mL of 15% sodium hydroxide, and 23.1 mL of water. The solids were filtered out. The mixture was dried over sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane:methanol (0.5% triethylamine) (20:1). This resulted in 4.2 g (42%) of N-methyl-2-morpholinoethanamine as brown oil.
Quantity
7.72 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of Intermediate 45a (6.0 g, 24.6 mmol) in THF (123 mL) was added lithium aluminium hydride (2.33 g, 61.5 mmol) portionwise, then the mixture was stirred at reflux for 4 h. A further portion of lithium aluminium hydride (1.28 g, 33.6 mmol) was added to the cooled solution, then the mixture was stirred at reflux for a further 8 h. Water (3.75 mL) was added dropwise, followed by 4N aqueous NaOH (11.3 mL) and water (3.75 ml). The mixture was filtered, washed with diethyl ether, dried (MgSO4) and concentrated in vacuo to give the title compound as a yellow oil (3.67 g, 99%). 1H NMR (400 MHz, CDCl3): 2.40-2.52 (9H, m), 2.67 (2H, t, J 2.7), 3.70 (4H, t, J 4.5).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Name
Quantity
123 mL
Type
solvent
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step Two
Name
Quantity
3.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
11.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.75 mL
Type
reactant
Reaction Step Five
Yield
99%

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